Phosphonic acid, azidomethyl-, diethyl ester
Overview
Description
Phosphonic acid, azidomethyl-, diethyl ester is a useful research compound. Its molecular formula is C5H12N3O3P and its molecular weight is 193.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Science and Materials Chemistry
Helicity Induction in Polymers : Research by Onouchi et al. (2004) demonstrated the use of phosphonic acid derivatives in inducing helicity in poly(phenylacetylene)s. These polymers, bearing phosphonic acid residues, form a predominantly one-handed helical conformation upon complexation with chiral amines, showcasing their potential in chiral materials applications Onouchi et al., 2004.
Fuel Cell Membranes : Parvole and Jannasch (2008) explored polysulfones grafted with poly(vinylphosphonic acid) for creating highly proton-conducting fuel cell membranes. These membranes exhibit high proton conductivities and thermal stability, highlighting their importance in energy conversion applications Parvole & Jannasch, 2008.
Surface Modification for Hybrid Materials : Guerrero et al. (2013) discussed the utilization of phosphonic acids for controlling surface and interface properties in hybrid materials and the synthesis of nanomaterials. Their applications span organic electronic devices, photovoltaic cells, and biosensors Guerrero et al., 2013.
Medicinal Chemistry
Development of Inhibitors : Mucha, Kafarski, and Berlicki (2011) highlighted the remarkable potential of the α-aminophosphonate/phosphinate motif in medicinal chemistry. These compounds, often analogous to amino acids where the carboxylic group is replaced by a phosphonic acid group, have shown broad capabilities in influencing physiological and pathological processes, including enzyme inhibition Mucha, Kafarski, & Berlicki, 2011.
Antitumor Activity : Lavielle et al. (1991) synthesized a series of amino phosphonic acid derivatives of vinblastine, demonstrating their capability to inhibit tubulin polymerization in vitro and showing potent antitumor activity Lavielle et al., 1991.
Mechanism of Action
Target of Action
Diethyl (azidomethyl)phosphonate, also known as 1-[azidomethyl(ethoxy)phosphoryl]oxyethane or Phosphonic acid, azidomethyl-, diethyl ester, is a phosphonate compound . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
Phosphonates are known to inhibit enzymes by mimicking their natural substrates . This inhibition can disrupt the normal function of the target enzyme, leading to various downstream effects.
Biochemical Pathways
Phosphonates are known to affect various biochemical pathways due to their ability to inhibit enzymes . For instance, the inhibition of the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C can disrupt the normal function of Mycobacterium tuberculosis .
Pharmacokinetics
Phosphonates are known for their enhanced resistance towards hydrolysis, which can impact their bioavailability .
Result of Action
The inhibition of enzymes by phosphonates can lead to various downstream effects, including disruption of normal cellular functions .
Action Environment
The action, efficacy, and stability of diethyl (azidomethyl)phosphonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the phosphonate group, potentially impacting its interaction with target enzymes .
Future Directions
Phosphonic acids and their derivatives have a wide range of applications, including use as antibiotic and antiviral agents, chelating agents in imaging, catalysts, ion exchange materials, and components of polymers used in paints and adhesives . Future research may focus on developing new synthesis methods and exploring additional applications for these versatile compounds.
Biochemical Analysis
Biochemical Properties
The phosphonate functional group remains a cornerstone of modern organic chemistry . Indeed, phosphonic acids and derivatives thereof can be found in the scaffolds of a range of bioactive products . Diethyl (azidomethyl)phosphonate, due to its phosphonate moiety, has the potential to interact with a variety of enzymes, proteins, and other biomolecules .
Molecular Mechanism
Phosphonates are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[azidomethyl(ethoxy)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N3O3P/c1-3-10-12(9,11-4-2)5-7-8-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTDIBZJVFRPTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN=[N+]=[N-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170872 | |
Record name | Phosphonic acid, azidomethyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17982-55-7 | |
Record name | Diethyl P-(azidomethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17982-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, azidomethyl-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017982557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, azidomethyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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